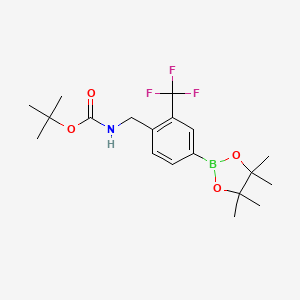![molecular formula C11H12BrN3O2S B14913893 3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B14913893.png)
3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-(3-Bromophenoxy)ethyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazolone core, which is known for its diverse chemical reactivity and biological activity. The presence of a bromophenoxy group and a thioether linkage further enhances its chemical versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(3-Bromophenoxy)ethyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-bromophenol with 2-chloroethyl ethyl sulfide to form 2-(3-bromophenoxy)ethyl thioether. This intermediate is then reacted with 4-methyl-1,2,4-triazolone under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-((2-(3-Bromophenoxy)ethyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenoxy derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-((2-(3-Bromophenoxy)ethyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-((2-(3-Bromophenoxy)ethyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The bromophenoxy group may interact with biological receptors or enzymes, while the triazolone core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-((2-(3-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine: Similar structure with a thiadiazole core instead of a triazolone core.
2-((3-Bromophenoxy)methyl)-4-methyl-1,2,4-triazol-3-one: Similar structure with a different substitution pattern on the triazolone core.
Uniqueness
5-((2-(3-Bromophenoxy)ethyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromophenoxy group and a thioether linkage in conjunction with the triazolone core makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H12BrN3O2S |
|---|---|
Molekulargewicht |
330.20 g/mol |
IUPAC-Name |
3-[2-(3-bromophenoxy)ethylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C11H12BrN3O2S/c1-15-10(16)13-14-11(15)18-6-5-17-9-4-2-3-8(12)7-9/h2-4,7H,5-6H2,1H3,(H,13,16) |
InChI-Schlüssel |
VHVUEPPOHQLLKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)NN=C1SCCOC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913881.png)
